tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate
Overview
Description
“tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C15H17NO4 . It is a type of indole derivative . Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology .
Synthesis Analysis
The synthesis of similar indole derivatives has been reported. For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .Molecular Structure Analysis
The molecular structure of “tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate” can be represented by the molecular formula C15H17NO4 . Detailed structural analysis would require more specific information such as NMR or crystallography data.Scientific Research Applications
Synthesis of 3-Oxoindolines : The palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles are used for synthesizing tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and derivatives, which are important in medicinal chemistry (Zhou, Chen, Wang, Yang, & Li, 2017).
Stereochemistry in Hydroformylation Reactions : The compound undergoes hydroformylation to produce important intermediates for synthesizing homochiral amino acid derivatives, which have considerable synthetic value (Kollár & Sándor, 1993).
Spirocyclic Indoline Lactone Synthesis : In a study involving base-promoted cyclization, tert-butyl esters were used to synthesize spirocyclic lactone, an important compound in organic synthesis (Hodges, Wang, & Riley, 2004).
Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a key intermediate for the synthesis of small molecule anticancer drugs, demonstrating its significance in drug development (Zhang, Ye, Xu, & Xu, 2018).
Aerobic Oxidation of Alcohols : The compound acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, which is an important reaction in organic synthesis (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Synthesis of Biotin Intermediates : It is used in synthesizing intermediates of Biotin, a water-soluble vitamin involved in metabolic cycles related to the biosynthesis of fatty acids, sugars, and α-amino acids (Qin, Tang, Wang, Li Ping Wang, Huang, Huang, & Xiao Ji Wang, 2014).
Palladium-Catalyzed Intramolecular Annulations : The compound is used in palladium-catalyzed intramolecular annulations to produce gamma-carboline derivatives, which are important in medicinal chemistry (Zhang & Larock, 2003).
Synthesis of Pyrrole Derivatives : It is involved in the synthesis of pyrrole derivatives, which are precursors for various compounds including prodigiosin and its analogs (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).
Future Directions
Indole derivatives, including “tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate”, have potential applications in the treatment of various disorders in the human body . The synthesis of these compounds has attracted the attention of the chemical community, and future research may focus on the development of novel synthesis methods .
properties
IUPAC Name |
tert-butyl 3-formyl-4-methoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)13-11(16)6-5-7-12(13)19-4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBQHDYJIBUVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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